2,5-Difluorobenzenesulfinic acid sodium salt
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Overview
Description
2,5-Difluorobenzenesulfinic acid sodium salt is an organosulfur compound with the molecular formula C6H3F2NaO2S It is a derivative of benzenesulfinic acid, where two hydrogen atoms on the benzene ring are replaced by fluorine atoms at the 2 and 5 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
2,5-Difluorobenzenesulfinic acid sodium salt can be synthesized through several methods. One common approach involves the sulfonation of 2,5-difluorobenzene using sulfur trioxide or chlorosulfonic acid, followed by neutralization with sodium hydroxide to form the sodium salt. Another method involves the direct reaction of 2,5-difluorobenzenesulfonyl chloride with sodium sulfite under mild conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale sulfonation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions
2,5-Difluorobenzenesulfinic acid sodium salt undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 2,5-difluorobenzenesulfonic acid.
Reduction: Reduction reactions can convert it to 2,5-difluorobenzenethiol.
Substitution: It can participate in nucleophilic aromatic substitution reactions, where the sulfinic acid group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are employed under basic conditions.
Major Products
Oxidation: 2,5-Difluorobenzenesulfonic acid.
Reduction: 2,5-Difluorobenzenethiol.
Substitution: Various substituted benzenes depending on the nucleophile used.
Scientific Research Applications
2,5-Difluorobenzenesulfinic acid sodium salt has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2,5-difluorobenzenesulfinic acid sodium salt involves its ability to act as a nucleophile or electrophile in various chemical reactions. Its sulfinic acid group can donate or accept electrons, facilitating the formation of new chemical bonds. This reactivity is crucial for its role in organic synthesis and the formation of complex molecules .
Comparison with Similar Compounds
Similar Compounds
Benzenesulfinic acid sodium salt: Lacks the fluorine substituents, making it less reactive in certain substitution reactions.
2,4-Difluorobenzenesulfinic acid sodium salt: Similar structure but different fluorine substitution pattern, leading to different reactivity and applications.
2,5-Difluorobenzenesulfonic acid sodium salt: Oxidized form of 2,5-difluorobenzenesulfinic acid sodium salt, with different chemical properties and uses.
Uniqueness
This compound is unique due to its specific fluorine substitution pattern, which imparts distinct electronic properties and reactivity. This makes it particularly valuable in the synthesis of fluorinated organic compounds and materials with specialized functions .
Properties
Molecular Formula |
C6H3F2NaO2S |
---|---|
Molecular Weight |
200.14 g/mol |
IUPAC Name |
sodium;2,5-difluorobenzenesulfinate |
InChI |
InChI=1S/C6H4F2O2S.Na/c7-4-1-2-5(8)6(3-4)11(9)10;/h1-3H,(H,9,10);/q;+1/p-1 |
InChI Key |
IUKGQAOHCGLZND-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC(=C(C=C1F)S(=O)[O-])F.[Na+] |
Origin of Product |
United States |
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